2-thioxo-4,5-Imidazolidinedione

描述

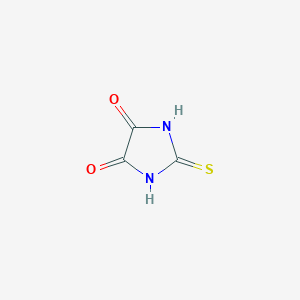

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-sulfanylideneimidazolidine-4,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKQOIAYNHSOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873454 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-89-9 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPARABANIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Thioxo 4,5 Imidazolidinedione and Its Derivatives

Conventional Synthetic Routes to 2-thioxo-4,5-Imidazolidinedione

Cyclization Reactions of Acylthiosemicarbazides with Oxalyl Chloride

A well-established method for synthesizing the this compound core involves the cyclization of acylthiosemicarbazides with oxalyl chloride. nih.govnih.gov This approach is valued for its versatility in allowing the introduction of various substituents onto the imidazolidine (B613845) ring.

The reaction proceeds by treating an appropriate acylthiosemicarbazide with oxalyl chloride, often in an inert solvent. The high reactivity of oxalyl chloride facilitates the formation of the five-membered ring structure. nih.gov For instance, the condensation of oxalyl chloride with Schiff bases of aroylthioacetic acid anilides and ethylenediamine (B42938) has been used to produce a series of 2-thioxo-pyrrolidine-4,5-dione derivatives, which share a similar core structure. nih.gov

| Reactants | Reagents | Product | Reference |

| Amidine derivatives | Oxalyl chloride | Dihydroimidazolylbenzenesulfonamide derivatives | nih.gov |

| Schiff bases of aroylthioacetic acid anilides and ethylenediamine | Oxalyl chloride | 2-thioxopyrrolidine-4,5-dione derivatives | nih.gov |

Synthesis via Amino Acids and Isothiocyanates (e.g., C-Phenylglycine Derivatives)

Another important synthetic route utilizes amino acids and isothiocyanates as key building blocks. nih.govresearchgate.net This method is particularly useful for creating derivatives with specific stereochemistry, especially when chiral amino acids are used as starting materials.

In a typical procedure, a C-phenylglycine derivative is reacted with a suitable isothiocyanate. nih.govresearchgate.net For example, C-phenylglycine derivatives have been successfully reacted with phenyl isothiocyanate to yield 3,5-disubstituted-2-thioxo-imidazolidin-4-ones. nih.govresearchgate.net The reaction often proceeds in two steps: first, the formation of a thiourea (B124793) intermediate, followed by cyclization to the desired imidazolidinedione. This approach has been used to synthesize a variety of N-3 and C-5 substituted imidazolidine derivatives. nih.govresearchgate.net

| Amino Acid Derivative | Isothiocyanate | Product | Yield | Reference |

| (±)C-Phenylglycine | Phenyl isothiocyanate | (±)-5-Phenyl-3-phenyl-2-thioxo-imidazolidin-4-one | 70% | nih.govresearchgate.net |

| (±)C-(4-Ethylphenyl)-glycine | Phenyl isothiocyanate | (±)-5-(4-Ethylphenyl)-3-phenyl-2-thioxo-imidazolidin-4-one | 72% | nih.govresearchgate.net |

| (±)C-(4-Methylphenyl)-glycine | Phenyl isothiocyanate | (±)-5-(4-Methylphenyl)-3-phenyl-2-thioxo-imidazolidin-4-one | 74% | nih.govresearchgate.net |

| (±)C-(4-Isopropylphenyl)-glycine | Phenyl isothiocyanate | (±)-5-(4-Isopropylphenyl)-3-phenyl-2-thioxo-imidazolidin-4-one | 71% | nih.govresearchgate.net |

Approaches from Thioureas and Related Precursors

The synthesis of this compound derivatives can also be achieved starting from thioureas. nih.gov This method offers a direct way to construct the heterocyclic ring.

One common strategy involves the reaction of a substituted thiourea with a suitable C2 synthon, such as oxalyl chloride or its derivatives. researchgate.net For example, the reaction of dialkyl thiourea with oxalyl chloride under reflux in ethanol (B145695) has been reported to produce 2-thioxodihydro-1H-imidazole-4,5-dione in good yields. researchgate.net Another variation involves the oxidation of propenoylthioureas to form pseudothiohydantoin derivatives. nih.gov

Novel and Optimized Synthetic Approaches for this compound

In recent years, there has been a focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

| Amine | Isothiocyanate | Reagent | Conditions | Yield | Reference |

| Aniline | Phenyl isothiocyanate | Oxalyl chloride | 70 °C, solvent-free | 85% | researchgate.net |

| 4-Methylaniline | Phenyl isothiocyanate | Oxalyl chloride | 70 °C, solvent-free | 82% | researchgate.net |

| 4-Methoxyaniline | Phenyl isothiocyanate | Oxalyl chloride | 70 °C, solvent-free | 80% | researchgate.net |

| 4-Chloroaniline | Phenyl isothiocyanate | Oxalyl chloride | 70 °C, solvent-free | 78% | researchgate.net |

Catalytic Synthesis Methodologies (e.g., Tetrabutylammonium Iodide)

Solvent-Free and Microwave-Assisted Syntheses

The quest for more sustainable chemical processes has led to the exploration of solvent-free and microwave-assisted synthetic routes. These methods offer considerable advantages over conventional heating techniques, including dramatically reduced reaction times, higher yields, and simplified experimental procedures. scispace.comnih.gov

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, recognized for its efficiency and eco-friendly credentials. nih.govnih.gov The mechanism of microwave heating is fundamentally different from conventional methods, as it involves direct and uniform heating of the reaction mixture, which can accelerate reaction rates. nih.gov For instance, the synthesis of N,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thione derivatives has been successfully achieved using both classical and microwave-assisted methods. While both approaches yielded the desired products, the microwave-assisted synthesis was notably faster. scispace.com Optimal conditions for the microwave synthesis of these derivatives were identified as 200 W of power for 15 minutes at 125°C. scispace.com

Solvent-free synthesis, often conducted in conjunction with microwave irradiation or by grinding reactants together, represents a significant step towards greener chemistry. sciforum.netresearchgate.net This approach minimizes the use of volatile and often hazardous organic solvents, reducing pollution and operational costs. researchgate.net One-pot, solvent-free syntheses have been developed for various heterocyclic compounds, demonstrating high efficiency and broad substrate scope. nih.govresearchgate.net For example, a one-pot condensation of thiourea, chloroacetic acid, and an aldehyde under microwave irradiation without a solvent has been used to produce 5-arylidene-2-imino-4-thiazolidinones, a related heterocyclic system. nih.gov Similarly, an ecologically benign process for synthesizing 2-iminothiazolidines from aziridine (B145994) and aroyl isothiocyanates proceeds at room temperature under solvent-free conditions. nih.gov

The synthesis of 1-(substituted benzylidene/furfurylidene)-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-4,5-imidazolidinediones has been accomplished by reacting the corresponding thiosemicarbazide (B42300) derivative with oxalyl chloride, demonstrating a conventional route to this specific scaffold. nih.gov The development of microwave and solvent-free versions of such syntheses is a logical progression in the field.

| Method | Key Features | Example Condition | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | 200 W, 125°C, 15 minutes for N,N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thiones. | Reduced reaction time, increased reaction rates, high efficiency. | scispace.comnih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding or heating neat reactants. | One-pot condensation of thiourea, chloroacetic acid, and an aldehyde under microwave irradiation. | Reduces or eliminates hazardous solvent waste, cost-effective, simplified workup. | nih.govresearchgate.netnih.gov |

| One-Pot, Two-Step Solvent-Free Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates and without solvent. | Synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson reagent and TBHP. | High atom economy, excellent yields, broad substrate tolerance, no column chromatography needed. | nih.govresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound Systems

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds like this compound. jocpr.com The focus is on creating processes that are not only efficient but also environmentally sustainable by minimizing waste and the use of hazardous substances. jocpr.comnih.gov

Reduction of Hazardous Reagents and Solvents

A primary goal of green chemistry is to reduce or eliminate the use and generation of substances hazardous to human health and the environment. researchgate.net The adoption of solvent-free and microwave-assisted techniques directly addresses this principle.

Solvent-free reactions inherently reduce pollution by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. researchgate.netresearchgate.net This approach simplifies the purification process, often yielding products that can be isolated by simple filtration, thus avoiding chromatography which uses large volumes of solvents. nih.govresearchgate.net When a solvent is necessary, green chemistry encourages the use of benign alternatives. Water is an ideal green solvent, and "on-water" synthesis has been successfully employed for preparing thioxoimidazolidinone conjugates using a recyclable nanocatalyst. rsc.org This method not only avoids hazardous organic solvents but also allows for easy recovery and reuse of the catalyst, further enhancing its sustainability. rsc.org Similarly, ethyl alcohol has been utilized as a green solvent in the microwave-assisted synthesis of imidazole (B134444) derivatives, highlighting a move towards less toxic options. nih.gov

The reduction of hazardous reagents is also crucial. For example, replacing toxic reagents with safer alternatives or using catalytic amounts of a substance instead of stoichiometric quantities can significantly improve the environmental profile of a synthesis. primescholars.com

Atom Economy and Sustainable Synthetic Protocols

Atom economy, a concept introduced by Barry Trost, is a core metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com A reaction with high atom economy maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com

Synthetic protocols that are designed with atom economy in mind are inherently more sustainable. Rearrangement reactions, for example, are considered highly atom-economical as all atoms of the reactant are typically incorporated into the product, resulting in 100% atom economy. primescholars.com One-pot and multicomponent reactions are also excellent strategies for improving atom economy. nih.govsciforum.net These reactions combine several steps into a single operation, which reduces the need for purification of intermediates, saves energy, and minimizes solvent use and waste generation. nih.gov

The development of catalyst- and solvent-free synthetic procedures for heterocyclic compounds showcases the practical application of these principles. researchgate.netnih.gov For instance, the synthesis of 2-heteroarylimino-1,3-thiazolidin-4-ones has been achieved through a simple, cost-effective, and convenient procedure that highlights efficiency. nih.gov Such protocols, which result in high yields and utilize economical catalysts or no catalyst at all, are prime examples of sustainable synthetic strategies. nih.gov

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Solvent-free synthesis; one-pot reactions. | Minimizes or eliminates waste products and the need for purification of intermediates. | nih.govnih.govresearchgate.net |

| Atom Economy | Designing reactions (e.g., multicomponent reactions) where the maximum number of atoms from reactants are incorporated into the final product. | Reduces byproducts and improves resource efficiency. | jocpr.comprimescholars.com |

| Safer Solvents and Auxiliaries | Using water ("on-water" synthesis) or green solvents like ethanol instead of hazardous organic solvents; eliminating solvents altogether. | Reduces toxicity and environmental impact. | nih.govresearchgate.netrsc.org |

| Design for Energy Efficiency | Employing microwave irradiation instead of conventional heating. | Reduces reaction times and energy consumption. | scispace.comnih.gov |

| Use of Catalysis | Utilizing recyclable nanocatalysts. | Catalytic reagents are superior to stoichiometric ones; recyclability improves sustainability. | rsc.org |

Derivatization Strategies and Ring Functionalization of 2 Thioxo 4,5 Imidazolidinedione

N-Substitution Patterns and Their Synthetic Routes

The presence of two nitrogen atoms in the imidazolidine (B613845) ring offers opportunities for introducing a variety of substituents, thereby modulating the molecule's steric and electronic properties.

Synthesis of 1,3-Disubstituted 2-thioxo-4,5-Imidazolidinediones

The synthesis of 1,3-disubstituted 2-thioxo-4,5-imidazolidinediones can be achieved through multi-step synthetic pathways. One reported method involves the initial synthesis of 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones. nih.gov These intermediates can then undergo further reactions, such as acetylation, to introduce substituents at the N3 position.

A general route begins with the cyclization of 1-(arylidene)amino-3-(chloroacetyl)thioureas in the presence of fused sodium acetate (B1210297) in ethanol (B145695) to yield 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones. nih.gov Subsequent acetylation with acetic anhydride (B1165640) can then introduce an acetyl group at the N3 position, yielding 1-(arylidene)amino-3-acetyl-2-thioxoimidazolidin-4-ones. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-(Arylidene)amino-3-(chloroacetyl)thiourea | Fused sodium acetate, ethanol, heat | 1-(Arylidene)amino-2-thioxo-imidazolidine-4-one | nih.gov |

| 1-(Arylidene)amino-2-thioxo-imidazolidine-4-one | Acetic anhydride | 1-(Arylidene)amino-3-acetyl-2-thioxoimidazolidin-4-one | nih.gov |

Introduction of Complex Moieties at Nitrogen Atoms (e.g., Diphenylsulfone Fragments, Heteroaryl Groups)

The introduction of more complex functionalities, such as aryl and heteroaryl groups, at the nitrogen atoms of the 2-thioxo-4,5-imidazolidinedione ring has been explored to develop compounds with specific biological activities. For instance, 3-substituted-5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been synthesized and investigated. nih.gov The synthesis of N-phenyl derivatives can be achieved by reacting phenylglycine methyl ester with phenyl isothiocyanate. nih.gov

While the introduction of various aryl groups has been documented, the specific incorporation of diphenylsulfone fragments at the nitrogen atoms of this compound is not extensively reported in the available literature. However, the synthesis of N-substituted imidazolidine-2,4,5-triones has been described, which may offer insights into potential synthetic strategies for introducing sulfonyl-containing moieties. mdpi.com

The attachment of heteroaryl groups to the nitrogen atoms is a feasible strategy, often accomplished through the reaction of an appropriate amino-heterocycle with a precursor to the imidazolidinone ring. For example, the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones involves the reaction of 2-amino-4-arylthiazoles with chloroacetyl chloride, followed by treatment with potassium thiocyanate (B1210189), which suggests that similar strategies could be adapted for the synthesis of N-heteroaryl substituted 2-thioxo-4,5-imidazolidinediones. researchgate.net

C-Substitution and Functionalization of the Imidazolidinedione Ring

Functionalization at the carbon positions of the imidazolidinedione ring, particularly at the C5 position, is a common strategy to create a diverse range of derivatives.

Synthesis of 5-Substituted 2-thioxo-4,5-Imidazolidinediones

A method for the synthesis of 5-substituted 2-thioxo-4,5-imidazolidinediones involves a two-step process. nih.gov This process begins with a Michael addition of a phenyl hydrazide to an N-substituted maleimide (B117702) in ethanol. nih.gov The resulting intermediate is then reacted with an isothiocyanate, such as cyclohexyl isothiocyanate, in acetonitrile (B52724) to yield the final 5-substituted this compound derivative. nih.gov This approach allows for the introduction of a variety of substituents at the C5 position, depending on the nature of the starting maleimide and the isothiocyanate used.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Conditions | Product | Reference |

| Phenyl hydrazide | N-substituted maleimide | - | Ethanol | Michael adduct intermediate | nih.gov |

| Michael adduct intermediate | Cyclohexyl isothiocyanate | - | Acetonitrile | 5-Substituted this compound | nih.gov |

Knoevenagel Condensation for 5-Arylidene Derivatives

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 5-arylidene-2-thioxo-4,5-imidazolidinediones. This reaction involves the condensation of 2-thioxoimidazolidin-4-one (a tautomer of this compound) with a variety of aromatic aldehydes in the presence of a basic catalyst.

The reaction is typically carried out by heating a mixture of 2-thioxoimidazolidin-4-one and the desired aldehyde in a suitable solvent, such as acetic acid or ethanol, with a catalyst like β-alanine or piperidine. Microwave-assisted synthesis has also been reported as an efficient method for this transformation. This reaction leads to the formation of a carbon-carbon double bond at the C5 position, yielding 5-arylidene derivatives.

| Aldehyde | Catalyst | Solvent/Conditions | Product | Reference |

| Substituted aromatic aldehydes | β-alanine | Acetic acid, heat | 5-Arylidene-2-thioxoimidazolidin-4-one | |

| Aromatic aldehydes | Piperidine | Ethanol, reflux | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one (analogous reaction) | |

| Aromatic aldehydes | n-Propylamine | Microwave irradiation, 80 °C | (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one (analogous reaction) |

Derivatization of the Thioxo Group (S-Alkylation)

The thioxo group at the C2 position of the imidazolidinedione ring is a key site for derivatization, most commonly through S-alkylation. This reaction converts the thione into a thioether, which can alter the electronic properties of the ring and serve as a leaving group for further transformations.

The S-alkylation of 2-thioxo-5-phenylmethylidene-4-imidazolidinone, a closely related derivative, has been reported. This reaction can be achieved by treating the thioxo compound with an alkyl halide, such as methyl iodide, in the presence of a base like aqueous sodium hydroxide. This process leads to the formation of 2-alkylthio derivatives.

| Starting Material | Alkylating Agent | Base | Product | Reference |

| 2-Thioxo-5-phenylmethylidene-4-imidazolidinone | Methyl iodide | Aqueous Sodium Hydroxide | 2-Methylthio-5-phenylmethylidene-4H-imidazol-4-one |

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The this compound ring is a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. Its unique combination of functional groups—a reactive 1,2-dicarbonyl unit, a thioamide moiety, and acidic N-H protons—provides multiple sites for cyclization reactions. The construction of fused rings is typically achieved by reacting the this compound core with bifunctional reagents that can engage with one or more of these reactive centers. These reactions lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

The primary strategies for synthesizing fused systems from this core involve cyclocondensation reactions at the dione (B5365651) moiety and annulation reactions involving the thioamide group.

Cyclocondensation Reactions at the C4=O and C5=O Positions

The adjacent ketone groups at the C-4 and C-5 positions behave as a 1,2-diketone, which is a classic functional group for building fused heterocyclic rings through condensation with binucleophiles.

Reaction with Diamines:

A well-established method for forming a six-membered heterocyclic ring is the reaction of a 1,2-diketone with a 1,2-diamine. In a similar vein, reacting this compound with ortho-phenylenediamines is expected to yield quinoxaline (B1680401) rings fused to the imidazole (B134444) core, resulting in a dihydropyrazino[2,3-d]imidazole derivative. The reaction proceeds via initial Schiff base formation at one carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazine (B50134) ring.

This reaction is highly efficient for various 1,2-diketones and can be catalyzed by acids. researchgate.net The use of substituted ortho-phenylenediamines allows for the introduction of various functional groups onto the newly formed benzene (B151609) ring of the fused system.

Reaction with Hydrazine (B178648) Derivatives:

Condensation of this compound with hydrazine or its substituted derivatives is a viable route to imidazo[4,5-d]pyridazine systems. The reaction involves the formation of a dihydrazone intermediate, which then undergoes oxidative cyclization or direct cyclization with elimination of water to afford the fused pyridazine (B1198779) ring. This approach provides access to a core structure present in many biologically active compounds.

Interactive Table: Potential Fused Systems via Cyclocondensation

The following table summarizes potential fused heterocyclic systems that can be synthesized from this compound via cyclocondensation reactions.

| Reagent | Fused Ring System | Resulting Core Structure |

| o-Phenylenediamine | Quinoxaline | Dihydropyrazino[2,3-d]imidazole-2-thione |

| Hydrazine | Pyridazine | Dihydropyridazino[4,5-d]imidazole-2-thione |

| Hydroxylamine | Oxazine | Dihydrooxazino[5,6-d]imidazole-2-thione |

Annulation Reactions Involving the Thioamide Moiety

The thioamide portion of the this compound ring offers another handle for building fused systems, most notably through the formation of thiazole (B1198619) rings.

Reaction with α-Halocarbonyls:

The reaction of thioamides with α-haloketones or α-haloesters is a classic method for thiazole synthesis known as the Hantzsch thiazole synthesis. In the context of this compound, the sulfur atom can act as a nucleophile, attacking the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization where the N-1 nitrogen attacks the carbonyl carbon, and subsequent dehydration yields a fused imidazo[2,1-b]thiazole system. nih.govnii.ac.jpmdpi.com

This reaction is highly versatile, and a wide variety of substituents can be introduced onto the new thiazole ring by choosing the appropriate α-halocarbonyl reagent. ekb.eg Research on related thiohydantoins shows that this cyclization is a robust method for creating such fused systems. nih.govresearchgate.net

Interactive Table: Synthesis of Fused Imidazo[2,1-b]thiazoles

This table outlines the expected products from the reaction of this compound with various α-halocarbonyl compounds.

| α-Halocarbonyl Reagent | R1 | R2 | Resulting Fused Product |

| Chloroacetone | H | CH₃ | 6-Methyl-2,3-dihydroimidazo[2,1-b]thiazole-2,3-dione |

| Ethyl bromopyruvate | H | COOEt | 6-Ethoxycarbonyl-2,3-dihydroimidazo[2,1-b]thiazole-2,3-dione |

| Phenacyl bromide | H | Phenyl | 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole-2,3-dione |

| 3-Bromopentane-2,4-dione | COCH₃ | CH₃ | 6-Acetyl-5-methyl-2,3-dihydroimidazo[2,1-b]thiazole-2,3-dione |

The synthesis of fused heterocycles from this compound is a promising area for the development of novel compounds. The reactivity of the dione and thioamide functionalities provides clear pathways for the construction of diverse polycyclic systems, including imidazo[4,5-d]pyridazines and imidazo[2,1-b]thiazoles. While direct examples starting from this compound are not extensively documented, the chemical principles derived from analogous structures strongly support the feasibility of these synthetic strategies.

Structural Elucidation and Spectroscopic Characterization of 2 Thioxo 4,5 Imidazolidinedione Systems

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of 2-thioxo-4,5-imidazolidinedione and its derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies key functional groups through their vibrational modes. Additionally, Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands are associated with the N-H, C=O, and C=S groups.

N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3100-3300 cm⁻¹.

C=O Stretching: The two carbonyl groups (C4=O and C5=O) in the dione (B5365651) system are expected to give rise to two distinct stretching bands in the region of 1700-1800 cm⁻¹. The exact positions can be influenced by coupling between the two carbonyls and by hydrogen bonding.

C=S Stretching: The thiocarbonyl group (C=S) has a weaker bond and a larger mass compared to a carbonyl group, so its stretching vibration appears at a lower frequency, typically in the range of 1050-1250 cm⁻¹.

Analysis of related compounds such as 5-(2,4-dichlorobenzylidene)-2-thioxothiazolidin-4-one shows characteristic peaks for these functional groups that help in assigning the spectra of the target compound. researchgate.net

Table 3: Typical IR Absorption Frequencies for this compound Systems

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3100 - 3300 |

| Dicarbonyl (C=O) | Stretching | 1700 - 1800 |

| Thiocarbonyl (C=S) | Stretching | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound structure contains chromophores—the carbonyl (C=O) and thiocarbonyl (C=S) groups—which absorb UV or visible light to promote electrons to higher energy orbitals.

The expected electronic transitions include:

n → π* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on oxygen or sulfur) to an anti-bonding π* orbital. These are typically weaker absorptions and occur at longer wavelengths.

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong absorptions and occur at shorter wavelengths.

The presence of both C=O and C=S groups leads to a complex spectrum. The C=S group's n → π* transition typically occurs at a longer wavelength and is more intense than that of the C=O group. In some related mesoionic compounds, the UV-Vis spectra have been shown to exhibit solvatochromism, where the absorption wavelength changes with the polarity of the solvent. beilstein-journals.org

Table 4: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Wavelength Region |

|---|---|---|

| C=O | n → π | Longer wavelength, weak intensity |

| C=O | π → π | Shorter wavelength, strong intensity |

| C=S | n → π | Longer wavelength, moderate intensity |

| C=S | π → π | Shorter wavelength, strong intensity |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound derivatives. Various ionization techniques are employed to generate gas-phase ions from the solid or liquid samples, each offering distinct advantages in terms of fragmentation and sensitivity.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The electron impact ionization mass spectrum of 2,4-imidazolidinedione, 5,5-dimethyl-, a related hydantoin (B18101) structure, has been documented. While specific EIMS data for the parent this compound is not extensively detailed in the provided results, the fragmentation of related structures, such as 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione, has been investigated to elucidate their structures. researchgate.net For instance, the mass spectrum of this compound showed a molecular ion peak corresponding to its molecular formula, and the fragmentation pattern helped in confirming the proposed structure. researchgate.net

A study on thiazole (B1198619) and imidazolidine (B613845) derivatives demonstrated the use of EIMS in structure elucidation. researchgate.net The mass spectral decomposition of these compounds was investigated, providing insights into the stability of the heterocyclic rings and the nature of the substituents. researchgate.net For example, the mass spectrum of 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione displayed a molecular ion peak that confirmed its molecular weight and elemental composition. researchgate.net The fragmentation pattern included losses of small neutral molecules like HCN, which is characteristic of nitrogen-containing heterocyclic compounds. researchgate.net

Table 1: Selected EIMS Fragmentation Data for a this compound Derivative

| Compound | Molecular Formula | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione | C8H7N3OS2 | 225 | 180, 152, 110, 83 |

Data sourced from a study on the synthesis and mass spectral fragmentation patterns of thiazole and imidazolidine derivatives. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile compounds, including many derivatives of this compound. wikipedia.orgnih.gov This method typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. wikipedia.org This is advantageous for accurately determining the molecular weight of the parent compound. wikipedia.org

ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. dtic.milnih.gov This LC-ESI-MS/MS approach allows for the identification and quantification of various compounds in a single run. nih.gov For example, a method was developed for the simultaneous determination of bioactive substances in olive oil mill wastewaters using LC-ESI-MS/MS in the negative ion mode. nih.gov While not directly studying this compound, this demonstrates the capability of the technique for analyzing complex organic molecules.

In the context of identifying plastic-related chemicals, an in-house MS/MS library was developed for use with UPLC-QTOF-MS utilizing an ESI probe. nih.gov This highlights the importance of ESI-MS in building spectral libraries for the identification of unknown compounds.

Fast Atom Bombardment (FAB) is another soft ionization technique that has been widely used for the analysis of non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.comrsc.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process produces pseudomolecular ions, [M+H]⁺ or [M-H]⁻, providing clear molecular weight information. wikipedia.orgcreative-proteomics.com

The technique is particularly effective for polar compounds like peptides, carbohydrates, and organometallics. umd.edu The choice of the matrix is crucial and is often a process of trial and error, with the primary requirement being the solubility of the analyte in the matrix. libretexts.orgumd.edu FAB-MS has been instrumental in the structural characterization of various organic compounds that are difficult to analyze by other methods. rsc.org

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful combination for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound and its derivatives, a derivatization step, such as trimethylsilylation, is often necessary to increase their volatility. nih.gov

The fragmentation patterns obtained from GC-MS analysis provide a "fingerprint" of the molecule, which can be used for structural elucidation and identification by comparing it to spectral libraries. nih.gov Comprehensive studies have compiled the mass spectral fragmentation rules for trimethylsilylated small molecules, including alcohols, carboxylic acids, amines, and amino acids, which are relevant to the functional groups present in this compound derivatives. nih.gov The fragmentation of imidazolidine derivatives has been studied to understand their mass spectral behavior. researchgate.net

Crystallographic Analysis of this compound Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for crystalline compounds.

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the molecular and crystal structures of this compound derivatives. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry and intermolecular interactions in the solid state.

Several studies have utilized single-crystal X-ray analysis to confirm the structures of novel heterocyclic compounds. For instance, the structure of 2-thioxo-3N-(2-methoxyphenyl)-5[4′-methyl-3′N-(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one was determined using this technique. nih.gov Similarly, the crystal structures of new pyridazino[4,5-b]indol-4-one derivatives were assigned based on single-crystal X-ray diffraction analysis. mdpi.com

In a study on the synthesis of thiazolidine-2-imine derivatives, single-crystal X-ray analysis was crucial in confirming the S-cyclized product over the N-cyclized imidazolidine-2-thione isomer. nih.gov This highlights the power of X-ray crystallography in resolving structural ambiguities.

Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

Data sourced from a study on the synthesis and X-ray crystal structure analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Elucidation of Solid-State Structures and Intermolecular Interactions

A key study on 1,3-H2-4,5-dihydroxyimidazolidine-2-thione offers a valuable model for the solid-state behavior of the this compound system. researchgate.net The presence of the thione group (C=S) and the N-H and C=O functionalities are expected to dominate the intermolecular interactions in a manner analogous to this dihydroxy derivative.

In the crystal structure of 1,3-H2-4,5-dihydroxyimidazolidine-2-thione, the molecules are organized into a complex network of hydrogen bonds. researchgate.net The N-H groups of the imidazolidine ring act as hydrogen bond donors, forming interactions with the oxygen atoms of neighboring molecules. Specifically, N-H···O hydrogen bonds are observed, which are a common and strong directional interaction in such heterocyclic systems. researchgate.net

Furthermore, the hydroxyl groups in the 4 and 5 positions of the derivative participate in O-H···S hydrogen bonds, where the sulfur atom of the thione group acts as a hydrogen bond acceptor. researchgate.net This indicates the potential for the sulfur atom in this compound to also engage in hydrogen bonding, which is a significant factor in its crystal packing. The interplay between N-H···O and potential N-H···S or other weak interactions would be a defining feature of its solid-state architecture.

The planarity of the core imidazolidine ring is another important structural aspect. In related thiohydantoin structures, the five-membered ring is generally found to be essentially planar. nih.gov This planarity facilitates π-π stacking interactions between adjacent rings, which can further stabilize the crystal lattice.

The intermolecular interactions in the solid state of this compound systems can be summarized in the following table, based on the analysis of its dihydroxy derivative. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.0 | 140 - 180 |

| Hydrogen Bond | O-H | S=C | ~3.2 | Not specified |

It is important to note that the specific distances and angles for this compound itself may vary. However, the fundamental types of interactions, particularly the strong N-H···O hydrogen bonds forming chains or dimeric motifs, are highly anticipated to be the primary organizing forces in its crystal structure. The thione group's ability to act as a hydrogen bond acceptor, while perhaps weaker than the carbonyl oxygen, adds another layer of complexity and directionality to the intermolecular forces at play.

Tautomerism and Isomerism in 2 Thioxo 4,5 Imidazolidinedione Frameworks

Investigation of Thione-Thiol Tautomerism

The 2-thioxo-4,5-imidazolidinedione structure contains a thiocarbonyl group, which can exist in equilibrium with its thiol tautomer. This thione-thiol tautomerism involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the formation of a mercapto-imidazolone derivative.

Theoretical studies on related heterocyclic thiones, such as 1,2,4-triazole-3-thione and its derivatives, have been conducted to understand the factors governing this equilibrium. nih.gov Computational methods, including Density Functional Theory (DFT), have been employed to calculate the relative stabilities and energy barriers for the proton transfer. nih.gov In many heterocyclic systems, the thione form is found to be the more stable tautomer in the gas phase. nih.gov

For instance, a comparative experimental and computational study of the 2-pyridinethiol/2-pyridinethione system provides valuable insights. While gas-phase calculations indicated that the thiol form (2-pyridinethiol) is more stable, experimental observations in various solvents showed a preference for the thione tautomer (2-pyridinethione). This highlights the significant role of the surrounding medium in influencing the tautomeric equilibrium. The greater dipole moment of the thione form leads to its stabilization in polar solvents.

Table 1: Calculated Relative Energies for 2-Pyridinethione/2-Pyridinethiol Tautomers This table illustrates the relative energies of tautomers in a related heterocyclic system to demonstrate the principles of thione-thiol tautomerism.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Cyclohexane, kcal/mol) |

|---|---|---|

| 2-Pyridinethione | 2.61 | 0 |

| 2-Pyridinethiol | 0 | 1.96 |

Study of Keto-Enol Tautomerism within the Imidazolidinedione Core

Within the 4,5-imidazolidinedione core of the molecule, keto-enol tautomerism can occur. This involves the interconversion between the dione (B5365651) form and its corresponding enol or di-enol forms, where a proton migrates from a nitrogen or carbon atom to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring.

This type of tautomerism is a fundamental concept in organic chemistry, where the keto form is generally favored for simple carbonyl compounds. psu.edu However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol form. thieme.de In the case of this compound, the presence of multiple carbonyl and amide groups provides several possibilities for keto-enol tautomerization.

Studies on analogous systems like thiobarbituric acid have revealed the co-existence of multiple tautomers in the crystalline state, highlighting the subtle energy differences between these forms. researchgate.net Theoretical studies on 2-thiouracil, another related heterocyclic compound, have shown that the oxo-thione form is energetically preferred over the various hydroxy-thiol or oxo-thiol tautomers in solution. researchgate.net

Table 2: Calculated Relative Free Energies of 2-Thiouracil Tautomers This table presents data for a related compound to illustrate the principles of keto-enol and thione-thiol tautomerism within a heterocyclic framework.

| Tautomer | Relative Free Energy (kJ/mol) |

|---|---|

| Oxo-thione | 0 |

| Hydroxy-thiol/Oxo-thiol forms | ~50-60 |

Regioselectivity in Cyclization Reactions Leading to Isomeric Products

The synthesis of substituted 2-thioxo-4,5-imidazolidinediones can often lead to the formation of isomeric products, depending on the regioselectivity of the cyclization reaction. For example, the reaction of an α-amino acid with an isothiocyanate can, in principle, yield different regioisomers depending on which nitrogen atom of the amino acid derivative participates in the initial nucleophilic attack and the subsequent cyclization steps.

The regioselective synthesis of related heterocyclic compounds, such as substituted pyrazoles, thiazoles, and thiadiazoles, has been extensively studied. thieme.de These studies demonstrate that the choice of starting materials, catalysts, and reaction conditions can direct the reaction towards a specific isomeric product. For instance, in the synthesis of disubstituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, the solvent system was found to be a key factor in controlling the regioselectivity of the cyclization. Similarly, base-induced cyclization reactions for the synthesis of disubstituted thiazoles have been shown to be highly regioselective.

These findings suggest that a careful selection of the synthetic route is crucial for obtaining a specific isomer of a substituted this compound. The regiochemical outcome is often governed by a combination of steric and electronic factors in the reactants and intermediates.

Table 3: Regioselectivity in the Synthesis of Related Heterocycles This table illustrates how reaction conditions can influence the formation of isomeric products in the synthesis of related heterocyclic compounds.

| Target Heterocycle | Reactants | Key Condition for Regioselectivity | Favored Isomer |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-thiadiazole | Alkyl 2-(methylthio)-2-thioxoacetate and Acyl hydrazide | Water as solvent | 1,3,4-Thiadiazole |

| 2,5-Disubstituted-1,3,4-oxadiazole | Alkyl 2-(methylthio)-2-thioxoacetate and Acyl hydrazide | AcOH/DMF as solvent | 1,3,4-Oxadiazole |

| 5-Substituted Pyrazole | Hydrazonyl chloride and Homopropargylic alcohol | Cu(I) catalyst | 5-Substituted isomer |

Influence of Substituents and Solvent Polarity on Tautomeric Equilibria

The position of the tautomeric equilibrium in this compound frameworks is significantly influenced by the nature of substituents on the ring and the polarity of the solvent. Electron-donating and electron-withdrawing groups can alter the relative stabilities of the tautomers by modifying the electron density distribution within the molecule.

Theoretical studies on substituted adenine (B156593) tautomers have shown that substitution can change tautomeric preferences. In polar solvents, the energy differences between tautomers can become very small, leading to the co-existence of multiple forms in solution.

Experimental investigations, such as those on 1-benzamidoisoquinoline derivatives using NMR spectroscopy, have provided quantitative data on the influence of substituents on tautomeric equilibria. In this system, the equilibrium between the amide and enamine tautomers could be controlled by varying the substituent on the phenyl ring. The relative amount of the amide form ranged from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group.

Solvent polarity plays a crucial role by differentially solvating the tautomers. Polar solvents tend to stabilize the more polar tautomer. For example, in the 2-pyridinethione/2-pyridinethiol equilibrium, the more polar thione form is favored in solution. In some cases, specific intermolecular interactions with solvent molecules, such as hydrogen bonding, can be a determining factor in the tautomeric preference, sometimes overriding the effect of intramolecular hydrogen bonds.

Table 4: Influence of Substituents on the Tautomeric Equilibrium of 1-Benzamidoisoquinoline Derivatives in DMSO-d6 This table demonstrates the effect of substituents on the percentage of the amide tautomer in a related system, illustrating the principles applicable to substituted 2-thioxo-4,5-imidazolidinediones.

| Substituent (on phenyl ring) | Hammett Constant (σp) | % Amide Tautomer |

|---|---|---|

| NMe2 | -0.83 | 74 |

| OMe | -0.27 | 65 |

| Me | -0.17 | 63 |

| H | 0.00 | 59 |

| Cl | 0.23 | 50 |

| CF3 | 0.54 | 43 |

| NO2 | 0.78 | 38 |

Theoretical and Computational Chemistry Studies on 2 Thioxo 4,5 Imidazolidinedione

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to the modern computational study of molecular systems. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for analyzing heterocyclic compounds like 2-thioxo-4,5-imidazolidinedione. nih.govnih.gov These studies typically use functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to ensure reliable results. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, DFT calculations are used to determine precise bond lengths, bond angles, and dihedral angles. mdpi.com The results of such calculations typically show good agreement with experimental data obtained from techniques like X-ray crystallography for related molecules. nih.gov The optimized geometry confirms the ground state structure and provides the foundation for all other computational property predictions. nih.gov

Below is a table of representative optimized geometrical parameters for the core ring structure of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C2=S | ~1.67 Å |

| Bond Length | C4=O | ~1.21 Å |

| Bond Length | C5=O | ~1.21 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | N3-C2 | ~1.38 Å |

| Bond Length | N1-C5 | ~1.40 Å |

| Bond Length | N3-C4 | ~1.40 Å |

| Bond Length | C4-C5 | ~1.54 Å |

| Bond Angle | N1-C2-N3 | ~110° |

| Bond Angle | C2-N3-C4 | ~115° |

| Bond Angle | N3-C4-C5 | ~107° |

Note: The values presented are illustrative and based on DFT calculations for structurally similar heterocyclic compounds. nih.govmdpi.com

DFT calculations are highly effective in predicting spectroscopic data, which serves as a crucial method for structural verification.

Infrared (IR) Frequencies: Theoretical vibrational analysis can compute the fundamental vibrational modes of the molecule. The calculated wavenumbers and their intensities can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra. ajchem-a.com This comparison aids in the definitive assignment of spectral bands to specific molecular motions, such as the characteristic stretching vibrations of C=O and C=S bonds. nih.govcapes.gov.br

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | 3100 - 3300 | ~3200 |

| C=O stretch (asymmetric) | 1740 - 1780 | ~1760 |

| C=O stretch (symmetric) | 1700 - 1730 | ~1715 |

| C=S stretch | 1150 - 1250 | ~1200 |

Note: Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. capes.gov.br

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values are compared to experimental spectra to confirm the molecular structure. nih.gov The sensitivity of chemical shifts to the electronic environment around each nucleus makes this a powerful validation tool. nih.govmonash.edu

| Carbon Atom | Typical Calculated ¹³C Chemical Shift (ppm) |

|---|---|

| C2 (C=S) | ~180 - 185 |

| C4 (C=O) | ~170 - 175 |

| C5 (C=O) | ~170 - 175 |

Note: Values are illustrative, based on data from related thiohydantoin and hydantoin (B18101) structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

HOMO: The highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, and its character determines the molecule's nucleophilicity or basicity. youtube.com

LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, defining its electrophilicity. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms, indicating these are the most probable sites for donating electron density in a reaction. The LUMO would likely be distributed across the C=S and C=O carbonyl groups. Analysis of these orbitals helps predict how the molecule will interact with other reagents. nih.gov

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| E_HOMO | -6.5 | Electron donating ability |

| E_LUMO | -1.5 | Electron accepting ability |

| Energy Gap (ΔE) | 5.0 | High kinetic stability |

Note: These energy values are representative for stable heterocyclic compounds. ajchem-a.com

Conformational Analysis and Energy Minimization Procedures

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. For a relatively rigid molecule like this compound, the five-membered ring is expected to be nearly planar. Computational studies would perform geometry optimization to confirm that the planar or near-planar conformation is the global energy minimum. nih.gov Energy minimization procedures systematically alter the geometry to find the most stable structure, ensuring that the calculated properties correspond to the molecule's preferred state. nih.gov Any significant deviation from planarity would be associated with a higher energy, making such conformations less likely to exist under normal conditions.

Molecular Modeling for Structural Insights

Molecular modeling encompasses various computational techniques used to visualize and understand molecular properties and interactions.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. nih.govcapes.gov.br It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, arising from an excess of electron density. These areas are rich in electrons and are the preferred sites for attack by electrophiles. For this compound, these regions would be concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the sulfur atom of the thiocarbonyl group. ajchem-a.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, where electron density is lower. These are the sites susceptible to attack by nucleophiles. Such regions would be found around the hydrogen atoms attached to the nitrogens (N-H groups). researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. nih.gov

Computational Investigations of Tautomeric Stability and Interconversion Pathways

The phenomenon of tautomerism, the interconversion of structural isomers, is a key characteristic of this compound due to the presence of labile protons and multiple potential protonation sites. Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the relative stabilities of the possible tautomeric forms of this compound and the energetic barriers to their interconversion.

A detailed computational study on the closely related 1-methyl-2-thioxoimidazolidin-4-one (MTIO) provides significant insights into the tautomeric preferences of the this compound scaffold. researchgate.net Using the B3LYP method with different basis sets, researchers have optimized the geometries of various tautomers and their isomers to determine their relative energies. researchgate.net

The primary forms of tautomerism in this compound are the keto-enol and thione-thiol (thienol) types. The computational results for MTIO indicate that the diketo-thione form is the most stable tautomer. researchgate.net The enol and thienol forms are generally less stable. researchgate.net This stability is attributed to the inherent stability of the carbonyl (C=O) and thiocarbonyl (C=S) double bonds compared to the corresponding enol (C=C-OH) and thienol (C=C-SH) single and double bond arrangements within the five-membered ring.

The relative energies calculated for the tautomers of 1-methyl-2-thioxoimidazolidin-4-one show that the thione and ketone forms are energetically more favorable than the thienol and enol forms. researchgate.net Furthermore, for isomers where applicable (e.g., in substituted derivatives), Z isomers have been found to be more stable than E isomers. researchgate.net

Natural Bond Orbital (NBO) analysis, another computational tool, has been used to study the donor-acceptor interactions within the tautomeric structures. researchgate.net These calculations help in understanding the electronic factors that contribute to the stability of the different forms. For instance, in complexes with iodine, planar complexes were found to have more effective interactions than perpendicular ones, a finding relevant to the potential biological activity of these compounds. researchgate.net

The following table summarizes the relative stability of different tautomeric forms based on computational studies of 1-methyl-2-thioxoimidazolidin-4-one, which serves as a model for this compound.

| Tautomeric Form | General Structure | Relative Stability |

| Diketo-thione | C=O, C=O, C=S | Most Stable |

| Enol-keto-thione | C-OH, C=O, C=S | Less Stable |

| Keto-thienol | C=O, C-SH | Less Stable |

Data extrapolated from computational studies on 1-methyl-2-thioxoimidazolidin-4-one. researchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving 2 Thioxo 4,5 Imidazolidinedione

Detailed Reaction Pathways for Cyclization and Condensation Reactions

The formation of the 2-thioxo-4,5-imidazolidinedione ring system is typically achieved through intramolecular cyclization reactions. Several distinct pathways have been elucidated, varying in starting materials and reaction conditions.

One of the most common methods involves the reaction of an α-amino acid or its corresponding ester with an isothiocyanate. rsc.org In a well-studied pathway, α-amino acid methyl esters react with an isothiocyanate, such as allyl isothiocyanate (AITC), in the presence of a base like triethylamine (B128534). The reaction proceeds via an initial nucleophilic addition of the amino group to the isothiocyanate, followed by an intramolecular cyclization that eliminates methanol (B129727) to form the stable five-membered thiohydantoin ring. rsc.org

Another established route is the direct condensation of an α-amino acid with thiourea (B124793) at high temperatures (170–220 °C) in the absence of a solvent. nih.govresearchgate.net This method is advantageous due to its simplicity and low cost. The proposed mechanism involves an initial attack of a thiourea amino group on the amino acid's carboxylic acid group to form an amide bond, followed by the intramolecular attack of the amino acid's α-amino group on the thiocarbonyl carbon, releasing ammonia (B1221849) and forming the ring. nih.gov

A third pathway begins with N-acyl-α-amino acids, which react with thiocyanates (e.g., ammonium (B1175870) thiocyanate) in the presence of a dehydrating agent like acetic anhydride (B1165640). jchemrev.comjchemrev.com Mechanistic proposals suggest that the N-acyl-α-amino acid first cyclizes to form an azlactone (oxazolone) intermediate. jchemrev.comjchemrev.com The thiocyanate (B1210189) ion then attacks the azlactone, leading to a ring-opening, which is followed by a subsequent intramolecular cyclization to yield the 2-thiohydantoin (B1682308) product. jchemrev.comjchemrev.com

Furthermore, derivatives of this compound can be synthesized by reacting substituted thiosemicarbazides with oxalyl chloride, which provides the two-carbon carbonyl fragment required to complete the imidazolidinedione ring. nih.gov

Once formed, the this compound ring can undergo further reactions. A notable example is the Knoevenagel condensation, where the active methylene (B1212753) group at the C-5 position reacts with various aldehydes in the presence of a basic catalyst to form 5-arylidene derivatives. jchemrev.com

| Starting Materials | Reagents & Conditions | Key Reaction Type | Reference |

|---|---|---|---|

| α-Amino acid methyl ester + Isothiocyanate | Base (e.g., Triethylamine) | Addition-Intramolecular Cyclization | rsc.org |

| α-Amino acid + Thiourea | High Temperature (170-220 °C), Solvent-free | Condensation-Intramolecular Cyclization | nih.govresearchgate.net |

| N-Acyl-α-amino acid + Thiocyanate | Acetic Anhydride | Azlactone formation-Ring-opening-Cyclization | jchemrev.comjchemrev.com |

| Substituted Thiosemicarbazide (B42300) + Oxalyl chloride | - | Cyclocondensation | nih.gov |

Role of Intermediates in Synthetic Transformations

The synthetic pathways leading to this compound are characterized by the formation of specific, often transient, intermediates that are crucial for the cyclization step.

In the reaction between α-amino acid esters and isothiocyanates, the primary intermediate is a linear N-substituted thiourea derivative (an AITC-amino acid methyl ester intermediate). rsc.org This intermediate contains both the nucleophile (the nitrogen from the original amino acid) and the electrophile (the thiocarbonyl carbon) necessary for the subsequent intramolecular cyclization. DFT studies have proposed a two-step mechanism where this intermediate undergoes cyclization, potentially via a doubly charged species, to form the final ring structure and eliminate the alcohol. rsc.orgrsc.org

When starting from α-amino acids and thiourea, the reaction is believed to proceed through an intermediate formed by the amide linkage of the two reactants. nih.gov The subsequent attack from the α-amino group on the thiocarbonyl carbon is the key ring-closing step. The stability of this intermediate and the high-energy conditions required suggest a significant activation barrier for its formation and conversion. nih.gov

In the synthesis utilizing N-acyl-α-amino acids and thiocyanates, an azlactone (or oxazolone) is a critical cyclic intermediate. jchemrev.comjchemrev.com The formation of this highly reactive five-membered ring activates the carbonyl group for nucleophilic attack by the thiocyanate ion. The subsequent ring-opening of the azlactone generates a new linear intermediate that readily undergoes a second intramolecular cyclization to form the thermodynamically more stable thiohydantoin ring. jchemrev.com

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of the this compound ring is influenced by both kinetic and thermodynamic factors. Kinetic studies, while not abundant, provide insight into reaction rates and the influence of substituents.

A kinetic investigation of the reaction between various α-amino acid methyl esters and allyl isothiocyanate (AITC) was conducted using ¹H NMR spectroscopy to monitor product formation over time. rsc.org The study revealed a two-step mechanism and demonstrated that the reaction rate is dependent on the structure of the starting amino acid. rsc.org For instance, the reaction with L-phenylalanine methyl ester proceeds at a faster rate than that with L-alanine methyl ester, which in turn is faster than with glycine (B1666218) methyl ester. rsc.org This suggests that steric and electronic effects of the amino acid side chain play a role in the reaction kinetics. The rate constants were determined by monitoring the appearance of methanol, which forms in an equimolar ratio with the thiohydantoin product. rsc.org

Reaction of L-amino acid methyl esters with AITC in CDCl₃ with triethylamine base. rsc.org

| Amino Acid | Rate Constant (k) in s⁻¹ |

|---|---|

| Glycine | 4.18 x 10⁻⁵ |

| L-Alanine | 7.55 x 10⁻⁵ |

| L-Phenylalanine | 2.04 x 10⁻⁴ |

From a thermodynamic perspective, the formation of the five-membered this compound ring is generally a favorable process, driven by the formation of a stable heterocyclic system. In mechanistically similar reactions like the Dieckmann cyclization, a final, effectively irreversible deprotonation of the product drives the equilibrium toward the cyclized product. nih.gov A similar principle can apply to thiohydantoin formation under basic conditions, where the N-H proton at position 3, flanked by two carbonyl/thiocarbonyl groups, is acidic and can be removed by the base, shifting the equilibrium to favor the ring structure. The high temperatures required for the solvent-free synthesis from thiourea and amino acids indicate a significant thermodynamic or kinetic barrier that must be overcome for the reaction to proceed. nih.gov Furthermore, studies have noted that reaction rates can be pH-dependent, indicating that the protonation state of intermediates is critical to the reaction's progress. researchgate.net

Advanced Chemical Applications and Future Research Directions for 2 Thioxo 4,5 Imidazolidinedione

Exploration in Heterocyclic Compound Synthesis and Design

The 2-thioxo-4,5-imidazolidinedione ring is a foundational component for the synthesis of a wide array of more complex heterocyclic systems. Its inherent reactivity allows for strategic modifications, making it a prized starting material in medicinal and organic chemistry. jchemrev.comjchemrev.com Researchers have successfully utilized this compound to forge new molecular frameworks, including those with significant biological potential.

A common synthetic strategy involves the condensation reaction at the C-5 position with various aldehydes. jchemrev.com For instance, new derivatives of 2-thioxoimidazolidin-4-one have been synthesized by reacting precursors with aromatic aldehydes, leading to the formation of arylidene derivatives. researchgate.net These intermediates can undergo further cyclization to yield fused heterocyclic systems. One notable pathway involves the reaction of 2-nitrobenzylidene thiosemicarbazide (B42300) with ethyl chloroacetate (B1199739) to produce (2-nitrobenzylidene amino)-2-thioxoimidazolidin-4-one, which can then be used to create even more complex structures like β-lactam derivatives.

Furthermore, the core structure is amenable to substitution at its nitrogen atoms. Syntheses of N-3 and C-5 substituted imidazolidine (B613845) derivatives have been achieved through reactions of amino acids with phenyl isothiocyanate. nih.gov This approach has yielded a variety of imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-one derivatives. nih.gov The reaction of 4-(4-X-phenylsulfonyl)-benzoic acid hydrazides with isothiocyanates produces N-1 substituted acylthiosemicarbazides, which can be cyclized with oxalyl chloride to form new N-1, N-3 disubstituted 2-thioxo-4,5-imidazolidinediones. jchemrev.com These reactions demonstrate the modularity of the thiohydantoin scaffold in designing compounds with specific substituent patterns.

Table 1: Examples of Heterocyclic Syntheses Utilizing a this compound Core

Target Heterocycle Class Key Reactants Reaction Type Reference N-1, N-3 Disubstituted 2-thioxo-4,5-imidazolidinediones Acylthiosemicarbazides, Oxalyl chloride Cyclization jchemrev.com N-3 and C-5 Substituted 2-thioxo-imidazolidin-4-ones C-phenylglycine derivatives, Phenyl isothiocyanate Condensation/Cyclization nih.gov 5-Arylidene-2-thioxo-3,5-dihydro-4H-imidazole-4-ones (2-nitro benzylidene amino)-2-thioxomidazolidine-4-one, Aromatic aldehydes Condensation Azo-containing 2-thioxo-imidazolidin-4-ones Substituted 2-thioxo-imidazolidin-4-ones, 4-hydroxybenzenediazoniumchloride Azo coupling researchgate.net

Utility as Synthons and Building Blocks for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in forming a synthesis strategy. The this compound molecule is an exemplary synthon, offering multiple reactive sites that can be selectively addressed to build intricate molecular architectures. ekb.eg Its utility stems from the distinct chemical nature of its functional groups: the two nitrogen atoms, the active methylene (B1212753) group at C-5, the carbonyl group at C-4, and the thiocarbonyl group at C-2.

This structural versatility allows it to participate in a variety of bond-forming reactions. For example, it is used in Michael additions, where N-substituted maleimides react with hydrazides, followed by cyclization with an isothiocyanate to form complex thiohydantoin derivatives. ekb.eg The ability to act as an intermediate in multi-step syntheses is a hallmark of its function as a building block. jchemrev.com The synthesis of amino acid-derived 2-thiohydantoins is a classic example, where an α-amino acid reacts with an isothiocyanate, followed by an intramolecular cyclization to form the stable five-membered ring. researchgate.net This reaction is fundamental in protein sequencing and highlights the compound's role in bio-organic chemistry. researchgate.net

Investigations into Supramolecular Chemistry and Non-Covalent Interactions (e.g., Hydrogen Bonding)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The this compound scaffold is an excellent candidate for studies in this field due to its potent hydrogen bonding capabilities. The N-H groups at positions 1 and 3 act as effective hydrogen bond donors, while the carbonyl (C=O) and thiocarbonyl (C=S) groups serve as hydrogen bond acceptors.

Potential Applications in Materials Science Based on Molecular Structure and Properties (e.g., NLO analysis)

The unique electronic and structural properties of this compound and its derivatives suggest their potential for applications in materials science, particularly in the field of nonlinear optics (NLO). Organic NLO materials are of great interest for applications in optical data storage and processing due to their fast response times and high nonlinearity. nih.gov

High NLO responses in organic molecules often arise from the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov While direct NLO studies on the parent this compound are not extensively documented, its derivatives, especially those with aryl substituents, are promising candidates. By attaching electron-donating aryl groups to the thiohydantoin core, which acts as an electron-withdrawing moiety, it is possible to create molecules with significant charge asymmetry and potential for a large NLO response.

A study on the optical properties of a related 2-thiohydantoin (B1682308) derivative noted absorption bands in the UV-Vis spectrum that are characteristic of electronic transitions within the molecule. nipne.ro Furthermore, research on other heterocyclic systems has shown a strong correlation between a large molecular dipole moment and enhanced NLO properties. nih.gov The design of new this compound derivatives with optimized donor-acceptor characteristics is a viable strategy for developing novel NLO materials. The principles of supramolecular chemistry are also critical here, as achieving a non-centrosymmetric crystal packing is often required to translate molecular NLO properties into a bulk material effect.

Future Research Directions in this compound Chemistry

The field of this compound chemistry is poised for significant advancement, with numerous promising avenues for future research. ijrpr.com The versatility of this scaffold ensures its continued relevance in both synthetic and materials chemistry. tandfonline.comindexcopernicus.com

Key future research directions include:

Novel Synthetic Methodologies: The development of more efficient, sustainable, and stereoselective methods for synthesizing complex derivatives will remain a priority. ijrpr.com This includes exploring green chemistry approaches and microwave-assisted synthesis to create libraries of new compounds. ijrpr.com

Advanced Materials Development: A systematic investigation into the material properties of this compound derivatives is warranted. This includes experimental validation of their predicted NLO properties, as well as exploring potential applications in organic electronics, such as semiconductors or components in organic light-emitting diodes (OLEDs).

Supramolecular Engineering: Future work should focus on the rational design of co-crystals and multi-component materials. By combining this compound with other functional molecules through hydrogen bonding, it may be possible to create novel materials with tailored properties, such as porosity for gas storage or specific recognition capabilities for sensing applications.

Computational and In Silico Studies: Continued use of computational tools for molecular docking and property prediction will be essential for guiding the rational design of new derivatives with enhanced activities, whether for biological or material applications. researchgate.netnih.gov Such studies can help prioritize synthetic targets and provide deeper insight into structure-property relationships.

Bio-conjugation and Polymer Chemistry: Exploring the incorporation of the this compound motif into larger biomolecules or polymer chains could lead to new functional biopolymers or materials with unique self-assembly and recognition properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。